5-(3-Methylphenyl)-3-methylphenol
Description
5-(3-Methylphenyl)-3-methylphenol is a substituted phenolic compound featuring a benzene ring with a methyl group at position 3 and a 3-methylphenyl group at position 5. Its molecular formula is C₁₄H₁₄O, with a molar mass of 198.26 g/mol.
Properties
IUPAC Name |
3-methyl-5-(3-methylphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-10-4-3-5-12(6-10)13-7-11(2)8-14(15)9-13/h3-9,15H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJRQRBLSBFFHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC(=C2)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683671 | |
| Record name | 3',5-Dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261961-78-7 | |
| Record name | 3',5-Dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylphenyl)-3-methylphenol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of 3-methylphenol with 3-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Another approach involves the Suzuki-Miyaura cross-coupling reaction, where 3-methylphenylboronic acid is coupled with 3-methylphenol in the presence of a palladium catalyst and a base such as potassium carbonate. This method offers high selectivity and yields under mild reaction conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methylphenyl)-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Hydroxy derivatives with reduced aromatic rings.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
5-(3-Methylphenyl)-3-methylphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(3-Methylphenyl)-3-methylphenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with 5-(3-Methylphenyl)-3-methylphenol, differing in substituents or functional groups. These differences significantly impact their physicochemical properties and applications.
Table 1: Comparative Analysis of this compound and Analogues
Key Structural and Functional Differences
Halogen Substitution Effects: The fluoro and chloro derivatives (e.g., 5-(3-Fluoro-4-methylphenyl)-3-methylphenol and 3-(3-Chloro-5-fluorophenyl)-5-methylphenol) exhibit higher electronegativity and molecular mass compared to the parent compound. The chloro substituent in 3-(3-Chloro-5-fluorophenyl)-5-methylphenol may confer antimicrobial properties, as seen in chlorinated phenolic derivatives .
Ether and Methoxy Modifications: The methoxy group in 2-(3-Hydroxy-5-methylphenoxy)-5-methoxy-3-methylphenol increases hydrophilicity and oxidative stability, suggesting utility in antioxidant formulations .
Steric and Electronic Effects: Bulkier substituents (e.g., trifluoromethyl groups in unrelated analogues like [5-(3-(Trifluoromethyl)phenyl)pyridin-3-yl]methanol) introduce steric hindrance and electron-withdrawing effects, altering reactivity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
